Cas no 1134497-15-6 (4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE)

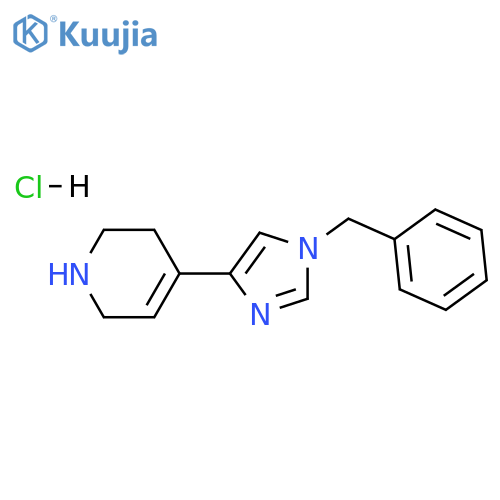

1134497-15-6 structure

商品名:4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE

CAS番号:1134497-15-6

MF:C15H18ClN3

メガワット:275.776522159576

CID:4560916

4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 化学的及び物理的性質

名前と識別子

-

- 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE

-

- インチ: 1S/C15H17N3.ClH/c1-2-4-13(5-3-1)10-18-11-15(17-12-18)14-6-8-16-9-7-14;/h1-6,11-12,16H,7-10H2;1H

- InChIKey: HDHZTBNADUWIHQ-UHFFFAOYSA-N

- ほほえんだ: C1NCC=C(C2=CN(CC3=CC=CC=C3)C=N2)C1.[H]Cl

4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I495560-10mg |

4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |

1134497-15-6 | 10mg |

$ 160.00 | 2022-06-04 | ||

| TRC | I495560-1mg |

4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |

1134497-15-6 | 1mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I495560-2mg |

4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |

1134497-15-6 | 2mg |

$ 65.00 | 2022-06-04 |

4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1134497-15-6 (4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬